molecular formula C5H7N3OS B14144113 N-(4-Methyl-1,3-thiazol-2-yl)urea CAS No. 89179-76-0

N-(4-Methyl-1,3-thiazol-2-yl)urea

Cat. No.: B14144113
CAS No.: 89179-76-0
M. Wt: 157.20 g/mol
InChI Key: QVYSFDASWKGFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methyl-1,3-thiazol-2-yl)urea is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-1,3-thiazol-2-yl)urea typically involves the reaction of 4-methyl-1,3-thiazol-2-amine with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted thiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-Methyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of key biological pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea
  • N-(3-Chlorophenyl)-N’-(4-Methyl-1,3-thiazol-2-yl)urea
  • N-(4-Methyl-1,3-thiazol-2-yl)-N’-(3-(Trifluoromethyl)phenyl)urea

Uniqueness

N-(4-Methyl-1,3-thiazol-2-yl)urea is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position of the thiazole ring can affect the compound’s electronic properties and its ability to interact with molecular targets.

Properties

CAS No.

89179-76-0

Molecular Formula

C5H7N3OS

Molecular Weight

157.20 g/mol

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C5H7N3OS/c1-3-2-10-5(7-3)8-4(6)9/h2H,1H3,(H3,6,7,8,9)

InChI Key

QVYSFDASWKGFQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.